molecular formula C31H36O12 B1251977 Decipinin A

Decipinin A

Cat. No.: B1251977
M. Wt: 600.6 g/mol
InChI Key: BNUGSCJDRYIKLJ-XEIMBRGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decipinin A is a polyketide-derived antifungal metabolite isolated from the saprophytic fungus Podospora decipiens . Structurally, it belongs to a class of compounds characterized by tetrahydrofuran moieties, though its specific configuration—a rare mono- or dimeric tetrahydrofuran structure—distinguishes it from more common furan-containing polyketides . This compound exhibits notable antifungal activity against Fusarium verticillioides in disk diffusion assays, with its isomers demonstrating comparable efficacy . Its biosynthesis is hypothesized to originate from the polyketide pathway, a route shared by diverse secondary metabolites in the fungal order Sordariales .

Properties

Molecular Formula

C31H36O12

Molecular Weight

600.6 g/mol

IUPAC Name

4-[(3S,3'S,4R,6'R)-7-acetyloxy-4-[(2E,4E,6E)-deca-2,4,6-trienoyl]oxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C31H36O12/c1-5-6-7-8-9-10-11-12-26(36)41-29-21-17-23(33)30(4,43-20(3)32)28(38)22(21)18-39-31(29)24(14-13-19(2)42-31)40-27(37)16-15-25(34)35/h7-12,17-19,24,29H,5-6,13-16H2,1-4H3,(H,34,35)/b8-7+,10-9+,12-11+/t19-,24+,29-,30?,31-/m1/s1

InChI Key

BNUGSCJDRYIKLJ-XEIMBRGGSA-N

Isomeric SMILES

CCC/C=C/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)C(C(=O)C2=CO[C@@]13[C@H](CC[C@H](O3)C)OC(=O)CCC(=O)O)(C)OC(=O)C

Canonical SMILES

CCCC=CC=CC=CC(=O)OC1C2=CC(=O)C(C(=O)C2=COC13C(CCC(O3)C)OC(=O)CCC(=O)O)(C)OC(=O)C

Synonyms

decipinin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 Decipienolides A and B

Co-isolated with Decipinin A from Podospora decipiens, Decipienolides A and B are tetracyclic sesquiterpenoids, distinct from this compound in both biosynthetic origin (terpenoid vs. polyketide pathways) and structural backbone (tetracyclic sesquiterpene vs. tetrahydrofuran polyketide) . While their biological activities remain unspecified, their coexistence with this compound highlights the metabolic diversity within a single fungal species.

2.1.2 this compound Isomers

Isomers of this compound, likely differing in stereochemistry or substituent arrangement, exhibit antifungal activity similar to the parent compound .

2.2 Functional Analogues
2.2.1 Polyketide Antifungals in Sordariales

Polyketides from the Sordariaceae family, such as those with extended furan rings, share a common biosynthetic origin with this compound but display structural variability (e.g., dimeric vs. monomeric forms) . For example, compounds with larger furan systems are more prevalent but often less potent against F. verticillioides, underscoring this compound’s unique efficacy despite its simpler structure.

2.2.2 Broad-Spectrum Antifungal Agents

Functionally, this compound parallels azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B) in targeting fungal pathogens. However, its narrow-spectrum activity against F. verticillioides contrasts with the broader efficacy of these clinically used antifungals, suggesting a specialized ecological role in fungal competition .

Comparative Data Table

Compound Structural Class Source Biosynthetic Pathway Antifungal Target Key Distinction
This compound Polyketide (tetrahydrofuran) Podospora decipiens Polyketide Fusarium verticillioides Rare dimeric tetrahydrofuran structure
Decipienolide A Tetracyclic sesquiterpene Podospora decipiens Terpenoid Not specified Tetracyclic backbone, terpenoid origin
This compound isomer Polyketide isomer Podospora decipiens Polyketide F. verticillioides Stereochemical or substituent variation
Sordariaceae polyketides Polyketide (furan) Sordariaceae fungi Polyketide Broad fungal pathogens Larger furan systems, lower specificity
Amphotericin B Polyene macrolide Streptomyces spp. Polyketide Broad-spectrum fungi Membrane-targeting, high toxicity

Research Findings and Implications

  • This contrasts with many polyketides, where stereochemistry critically influences bioactivity.
  • Ecological Specialization: The narrow target range of this compound suggests adaptation to specific fungal competitors in its niche, unlike broad-spectrum clinical antifungals .
  • Biosynthetic Flexibility: The coexistence of this compound (polyketide) and Decipienolides (terpenoids) in P. decipiens reflects evolutionary investment in diverse metabolic pathways for ecological advantage .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and synthesizing Decipinin A, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Synthesis routes may include stereoselective reactions (e.g., Sharpless epoxidation) for complex chiral centers. Validate purity via NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC-UV/ELSD. Structural confirmation requires X-ray crystallography or comparative spectral databases .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how should researchers design dose-response experiments?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway activation). Dose-response curves require logarithmic concentration ranges (e.g., 0.1–100 µM) with triplicate replicates. Include positive/negative controls (e.g., DMSO for solvent effects) and statistical validation (ANOVA with post-hoc tests) .

Q. How can researchers optimize this compound’s solubility and stability for pharmacological studies?

  • Methodological Answer : Test solvents (DMSO, PEG, cyclodextrins) via phase-diagram analysis. Stability studies under varying pH, temperature, and light exposure (e.g., accelerated stability testing via HPLC). Use lyophilization for long-term storage .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s reported dual agonistic/antagonistic effects on Receptor X, and how can conflicting data be resolved?

  • Methodological Answer : Conduct competitive binding assays (SPR, ITC) to quantify affinity. Pair with molecular docking simulations (AutoDock Vina) to map binding sites. Resolve contradictions via meta-analysis of existing datasets, focusing on experimental conditions (e.g., cell lines, assay protocols) .

Q. How can researchers design experiments to differentiate this compound’s on-target effects from off-target interactions in complex biological systems?

  • Methodological Answer : Use CRISPR/Cas9 knockout models of the target receptor. Combine with proteomic profiling (LC-MS/MS) to identify off-target binding partners. Validate via rescue experiments (reintroducing the target gene) .

Q. What advanced spectroscopic or computational methods are recommended for elucidating this compound’s conformational dynamics in solution?

  • Methodological Answer : Employ NMR relaxation dispersion or cryo-EM for dynamic studies. Molecular dynamics simulations (GROMACS, AMBER) can model conformational changes. Validate with 2D-NOESY for spatial proximity of protons .

Q. How should researchers address discrepancies in this compound’s reported pharmacokinetic profiles across species?

  • Methodological Answer : Perform allometric scaling with species-specific cytochrome P450 activity data. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences. Validate via cross-species microsomal stability assays .

Data Contradiction and Reproducibility

Q. What frameworks exist for reconciling inconsistent results in this compound’s efficacy across preclinical studies?

  • Methodological Answer : Apply the TRIPOD guidelines for transparent reporting. Conduct systematic reviews with PRISMA checklists to identify confounding variables (e.g., dosing regimens, animal models). Replicate studies using standardized protocols (e.g., ARRIVE 2.0 for in vivo work) .

Q. How can researchers ensure reproducibility in this compound’s synthetic pathways when scaling from milligram to gram quantities?

  • Methodological Answer : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading). Monitor intermediates via inline FTIR or PAT (Process Analytical Technology). Validate scalability in pilot reactors with controlled agitation and aeration .

Tables for Methodological Reference

Parameter Analytical Technique Validation Criteria
PurityHPLC-UV/ELSD, NMR≥95% purity, no unassigned peaks
Structural ConfirmationX-ray crystallography, HRMSR-factor < 0.05, isotopic pattern match
BioactivityIC50/EC50 values (dose-response)p < 0.05 vs. controls, CI overlap

Key Considerations for Researchers

  • Feasibility : Ensure access to high-resolution spectral databases (e.g., PubChem, ChEMBL) and collaborative networks for structural validation .
  • Alignment : Frame questions to address gaps in mechanistic understanding or translational potential, avoiding redundant descriptive studies .
  • Replicability : Share raw data and protocols via repositories (e.g., Zenodo, Figshare) to facilitate independent verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decipinin A
Reactant of Route 2
Decipinin A

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